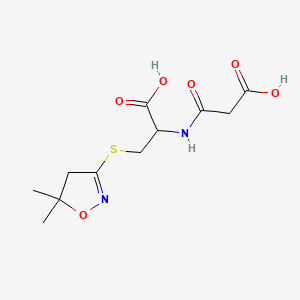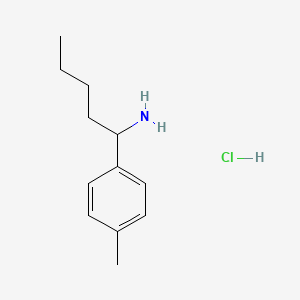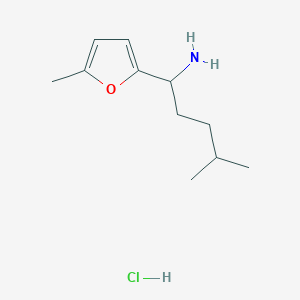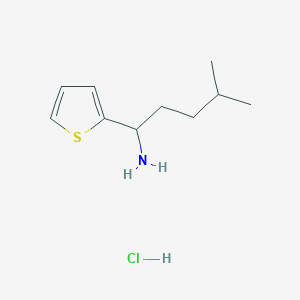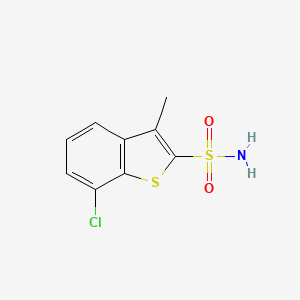
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Overview
Description
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a chemical compound with the CAS Number: 1394040-10-8 . It has a molecular weight of 261.75 . The compound is in powder form and is stored at room temperature . It is used as an intermediate in the preparation of imidazole antifungal agents .
Molecular Structure Analysis
The InChI code for 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is1S/C9H8ClNO2S2/c1-5-6-3-2-4-7 (10)8 (6)14-9 (5)15 (11,12)13/h2-4H,1H3, (H2,11,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a powder that is stored at room temperature .Scientific Research Applications
Analytical Chemistry and Impurity Identification
A study focused on identifying an impurity in bulk hydrochlorothiazide, a diuretic and anti-hypertensive drug, using a combination of analytical techniques including high-pressure liquid chromatography, UV spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. This research highlights the importance of sulfonamide compounds in ensuring the purity and safety of pharmaceutical products (X. Fang et al., 2001).
Interaction with Biological Molecules
Another study investigated the interaction between synthesized heterocyclic benzene sulfonamide compounds and hemoglobin (Hb) using fluorescence quenching, circular dichroism, and molecular modeling techniques. This research is crucial for understanding how sulfonamide derivatives interact with biological molecules, potentially informing therapeutic or toxicological processes (Samane Naeeminejad et al., 2017).
Catalysis and Synthesis
Research involving a novel N-bromo sulfonamide reagent demonstrates its use as an efficient catalyst for synthesizing biologically interesting compounds. Such studies underscore the role of sulfonamide derivatives in facilitating chemical reactions, which could lead to the development of new drugs or materials (A. Khazaei et al., 2014).
Antimicrobial Studies
A series of new coumarin-6-sulfonamides were synthesized and screened for their in vitro antibacterial and antifungal activities. Such research provides insights into the antimicrobial potential of sulfonamide derivatives, which could lead to the discovery of new treatments for infections (M. Basanagouda et al., 2010).
Safety And Hazards
properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBUHPBZKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




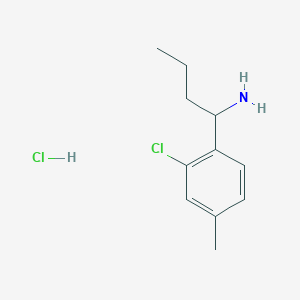
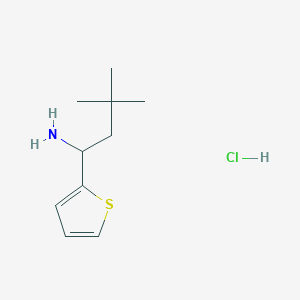
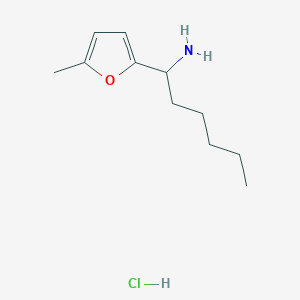
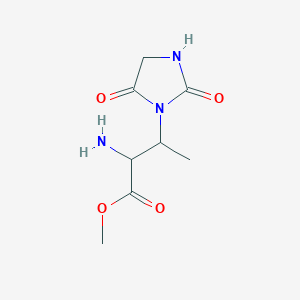
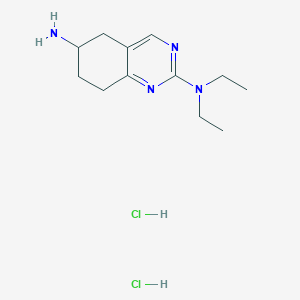
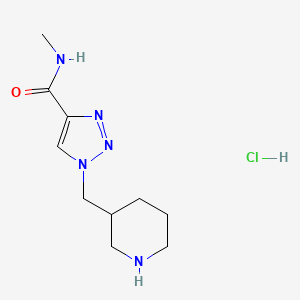
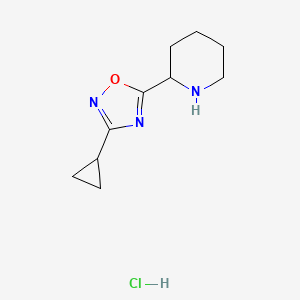
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)
